molecular formula C17H15Cl2NO4 B6077788 N-(1,3-benzodioxol-5-ylmethyl)-3,5-dichloro-4-ethoxybenzamide

N-(1,3-benzodioxol-5-ylmethyl)-3,5-dichloro-4-ethoxybenzamide

Cat. No. B6077788
M. Wt: 368.2 g/mol
InChI Key: ZUSFKVQVRYWYFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1,3-benzodioxol-5-ylmethyl)-3,5-dichloro-4-ethoxybenzamide” is a complex organic compound. The “1,3-benzodioxol-5-ylmethyl” part suggests the presence of a benzodioxole group, which is a type of aromatic ether . The “3,5-dichloro-4-ethoxybenzamide” part indicates the presence of a benzamide group with chlorine and ethoxy substituents .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the benzodioxole and benzamide groups, and the introduction of the chlorine and ethoxy substituents. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. Techniques such as NMR, IR spectroscopy, and X-ray crystallography are typically employed to elucidate the structure.


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its specific structure. The benzodioxole and benzamide groups, as well as the chlorine and ethoxy substituents, could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its specific structure. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed properties analysis .

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-3,5-dichloro-4-ethoxybenzamide works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep. Dopamine is a neurotransmitter that is associated with pleasure and reward. Norepinephrine is a neurotransmitter that is involved in the body's stress response. The increased levels of these neurotransmitters contribute to the feelings of euphoria and empathy associated with this compound use.
Biochemical and Physiological Effects
This compound use can have significant biochemical and physiological effects on the body. The compound can cause an increase in heart rate, blood pressure, and body temperature. It can also cause dehydration and electrolyte imbalances. Long-term use of this compound can lead to damage to the serotonin-producing neurons in the brain, which can result in depression and anxiety.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-3,5-dichloro-4-ethoxybenzamide has several advantages for use in scientific research. The compound has a rapid onset of action and a relatively short duration of effects, which makes it ideal for use in controlled laboratory settings. However, the use of this compound in research is limited due to its potential for abuse and the legal restrictions on its synthesis and possession.

Future Directions

There are several areas of future research related to N-(1,3-benzodioxol-5-ylmethyl)-3,5-dichloro-4-ethoxybenzamide. One area of interest is the potential use of this compound in the treatment of other psychiatric disorders, such as depression and addiction. Another area of research is the development of safer and more effective this compound analogs for use in therapeutic settings. Additionally, there is a need for further research into the long-term effects of this compound use on the brain and body.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3,5-dichloro-4-ethoxybenzamide involves a multi-step process that requires expertise in organic chemistry. The most common method of synthesis involves the reaction of safrole with hydrochloric acid to form MDP2P, which is then reacted with methylamine to form this compound. The synthesis of this compound is highly regulated due to its potential for abuse and is only legal for scientific research purposes.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-3,5-dichloro-4-ethoxybenzamide has been the subject of extensive scientific research due to its potential therapeutic benefits. Studies have shown that this compound can be effective in treating post-traumatic stress disorder (PTSD) and anxiety in individuals who have experienced trauma. This compound-assisted psychotherapy has been shown to increase feelings of trust, empathy, and emotional openness, which can aid in the therapeutic process.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate precautions should be taken when handling it to minimize risk .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-3,5-dichloro-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO4/c1-2-22-16-12(18)6-11(7-13(16)19)17(21)20-8-10-3-4-14-15(5-10)24-9-23-14/h3-7H,2,8-9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUSFKVQVRYWYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C(=O)NCC2=CC3=C(C=C2)OCO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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